molecular formula C19H14ClN7O10S3 B095628 2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]- CAS No. 16893-49-5

2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-

Cat. No. B095628
CAS RN: 16893-49-5
M. Wt: 632.00336
InChI Key: NURBNRFNNUIGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, also known as Acid Yellow 36, is a synthetic dye that belongs to the azo class of dyes. It is widely used in the textile industry for dyeing cotton, wool, and silk. The dye has a yellow color and is water-soluble. Despite its widespread use, research has shown that Acid Yellow 36 has harmful effects on human health and the environment.

Mechanism Of Action

The mechanism of action of 2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]- Yellow 36 involves the binding of the dye molecule to the fabric fibers through electrostatic and hydrogen bonding interactions. The dye molecule also undergoes a reduction process to form the leuco form, which is colorless. This reduction process is reversible and is influenced by various factors such as pH, temperature, and the presence of other chemicals.

Biochemical And Physiological Effects

2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]- Yellow 36 has been shown to have harmful effects on human health and the environment. It has been found to be mutagenic, carcinogenic, and toxic to aquatic organisms. The dye has also been shown to cause skin irritation and allergic reactions in some individuals. Additionally, 2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]- Yellow 36 has been found to persist in the environment and has been detected in water bodies and soil.

Advantages And Limitations For Lab Experiments

2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]- Yellow 36 has several advantages for use in lab experiments. It is a readily available dye that is easy to synthesize and purify. It has also been extensively studied, and its properties and behavior are well understood. However, 2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]- Yellow 36 has several limitations for use in lab experiments. It is a synthetic dye that does not accurately represent the properties of natural dyes. Additionally, the harmful effects of the dye on human health and the environment make it unsuitable for certain types of experiments.

Future Directions

Future research on 2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]- Yellow 36 should focus on developing alternative dyeing methods that are less harmful to human health and the environment. Additionally, research should be conducted on the development of biodegradable dyes that can be easily degraded in the environment. Finally, further studies should be conducted on the mechanism of action of 2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]- Yellow 36 and its effects on human health and the environment to better understand its potential risks and develop appropriate regulations for its use.

Synthesis Methods

The synthesis of 2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]- Yellow 36 involves the reaction of 2,7-Naphthalenedisulfonic acid with 4-amino-6-chloro-1,3,5-triazine-2-amine and 2-aminophenol-4-sulfonic acid. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is then purified through various methods such as recrystallization, chromatography, and filtration.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]- Yellow 36 has been extensively studied for its potential use in various scientific research applications. It has been used as a model compound for the study of the adsorption and desorption processes of dyes on different materials. It has also been used as a probe molecule for the study of the surface properties of materials. Additionally, 2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]- Yellow 36 has been used as a sensitizing agent for the detection of metal ions in solution.

properties

IUPAC Name

5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN7O10S3/c20-17-23-18(21)25-19(24-17)22-11-7-9(38(29,30)31)5-8-6-13(40(35,36)37)15(16(28)14(8)11)27-26-10-3-1-2-4-12(10)39(32,33)34/h1-7,28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H3,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURBNRFNNUIGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)N)Cl)O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN7O10S3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066129
Record name Cibacron Brilliant Red B
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Naphthalenedisulfonic acid, 5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)-

CAS RN

16893-49-5
Record name 5-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-2,7-naphthalenedisulfonic acid
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Record name Cibacron Brill Red B-A
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Record name 2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-
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Record name Cibacron Brilliant Red B
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Record name 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid
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